Predicted Lipophilicity (clogP) Differentiation vs. Methoxy and Ethoxy Phenyl‑Sulfonyl‑3,5‑dimethylpiperidine Analogs
The target compound exhibits a predicted clogP value of 4.22, which is 0.71 log units higher than that of the ethoxy analog (clogP 3.51) and 0.93 log units higher than the methoxy analog (clogP 3.29) . These values were generated using a consistent in silico prediction algorithm (mcule property calculations on the neutral parent structures), allowing a direct within‑class comparison. The stepwise increase in clogP from methoxy → ethoxy → pentyloxy reflects the additive contribution of each additional methylene unit in the alkoxy chain, confirming that the pentyloxy variant delivers a quantifiably distinct lipophilicity profile that is not achievable with the shorter‑chain comparators.
| Evidence Dimension | Predicted lipophilicity (clogP) of the neutral species |
|---|---|
| Target Compound Data | clogP 4.22 |
| Comparator Or Baseline | 1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (clogP 3.51); 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (clogP 3.29) |
| Quantified Difference | +0.71 log vs. ethoxy; +0.93 log vs. methoxy (approx. 5‑ to 9‑fold increase in octanol‑water partition coefficient) |
| Conditions | In silico prediction using mcule property calculator; neutral species at default settings |
Why This Matters
A shift of ~1 log unit in clogP alters membrane permeability, non‑specific protein binding, and in‑assay artifact potential; this compound’s lipophilicity sits in a narrow window above the short‑chain analogs that may be critical for crossing lipid bilayers in target‑cell assays.
